Tricine

Beschreibung

Tricine has been reported in Millettia laurentii, Arnica acaulis, and Arundo donax with data available.

minor descriptor (75-85); on-line & Index Medicus search GLYCINE/AA (75-85); RN given refers to parent cpd

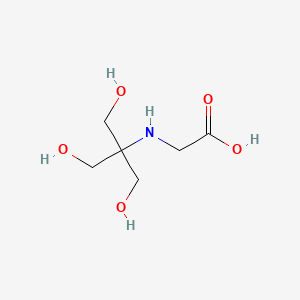

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQKRHFRPICQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063982 | |

| Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tricine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5704-04-1 | |

| Record name | Tricine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5704-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5704-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tri(hydroxymethyl)methyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12LH4V8V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tricine Buffer: An In-depth Technical Guide for Researchers

Abstract

Tricine, a zwitterionic amino acid derivative, has established itself as a crucial buffer in a multitude of life science research applications. This technical guide provides a comprehensive overview of this compound buffer, detailing its physicochemical properties, with a particular focus on its pKa, and its applications in electrophoresis, enzyme kinetics, cell culture, and as a scavenger of hydroxyl radicals. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering structured data, in-depth experimental protocols, and visual workflows to facilitate its effective implementation in the laboratory.

Introduction to this compound Buffer

This compound, chemically known as N-[tris(hydroxymethyl)methyl]glycine, is a biological buffer first described by Good and his colleagues.[1] It is structurally derived from Tris and glycine.[2] As a zwitterionic "Good's" buffer, it is highly soluble in water and is valued for its ability to maintain a stable pH in the physiological range, minimizing interference with biological processes.[2][3] Its primary application lies in Tris-Tricine sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), a technique optimized for the separation of low molecular weight proteins and peptides.

Physicochemical Properties of this compound

The utility of this compound as a buffer is dictated by its chemical structure and resulting physicochemical properties. A key parameter for any buffer is its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations.

pKa and Buffering Range

This compound has a pKa of approximately 8.15 at 20°C, making its effective buffering range between pH 7.4 and 8.8. This range is particularly suitable for many biological experiments that require a stable, slightly alkaline environment.

Temperature Dependence of pKa

The pKa of this compound is sensitive to temperature changes. It is crucial for researchers to consider the experimental temperature when preparing and using this compound buffers to ensure accurate pH maintenance.

| Temperature (°C) | pKa |

| 20 | 8.15 |

| 25 | 8.1 |

| 37 | ~7.8 |

| Note: The pKa value at 37°C is an approximation based on the temperature coefficient. |

Applications and Experimental Protocols

This compound's versatility has led to its adoption in a variety of molecular biology and biochemistry techniques.

Tris-Tricine SDS-PAGE for Low Molecular Weight Protein Separation

The most prominent application of this compound is in the separation of small proteins and peptides (1-100 kDa) via SDS-PAGE. The Tris-Tricine system offers superior resolution for these smaller molecules compared to the traditional Laemmli (Tris-Glycine) system. In the Tris-Tricine system, this compound replaces glycine as the trailing ion in the running buffer. Due to its higher electrophoretic mobility compared to glycine, it facilitates the destacking of low molecular weight proteins, resulting in sharper bands.

This protocol is adapted from the method described by Schägger and von Jagow.

1. Stock Solutions:

-

Acrylamide/Bis-acrylamide (49.5% T, 3% C): 48 g acrylamide and 1.5 g bis-acrylamide in 100 mL deionized water.

-

Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): Dissolve 36.3 g Tris base in ~80 mL deionized water. Adjust pH to 8.45 with HCl. Add 0.3 g SDS and bring the final volume to 100 mL.

-

Anode Buffer (1 M Tris, pH 8.9): Dissolve 12.1 g Tris base in ~80 mL deionized water. Adjust pH to 8.9 with HCl and bring the final volume to 100 mL.

-

Cathode Buffer (1 M Tris, 1 M this compound, 1% SDS): Dissolve 12.1 g Tris base and 17.9 g this compound in ~80 mL deionized water. Add 1 g SDS and bring the final volume to 100 mL. The pH should be around 8.25.

-

Sample Buffer (2X): 4 mL 50% glycerol, 2.4 mL 1 M Tris-HCl pH 6.8, 0.8 g SDS, 2 mg Coomassie Blue G-250, 1 mL 2-mercaptoethanol, and deionized water to 10 mL.

2. Gel Casting:

-

Separating Gel (16.5%):

-

4.1 mL Acrylamide/Bis-acrylamide solution

-

3.3 mL Gel Buffer

-

2.1 g Glycerol

-

2.5 mL deionized water

-

50 µL 10% Ammonium Persulfate (APS)

-

5 µL TEMED

-

-

Stacking Gel (4%):

-

1.0 mL Acrylamide/Bis-acrylamide solution

-

2.5 mL Gel Buffer

-

6.5 mL deionized water

-

50 µL 10% APS

-

10 µL TEMED

-

3. Electrophoresis:

-

Assemble the gel cassette in the electrophoresis apparatus.

-

Fill the inner and outer chambers with 1X Cathode Buffer and 1X Anode Buffer, respectively.

-

Prepare protein samples by mixing with an equal volume of 2X Sample Buffer and heating at 95°C for 5 minutes.

-

Load samples into the wells.

-

Run the gel at a constant voltage of 30V for 1 hour, followed by 100-150V until the dye front reaches the bottom of the gel.

References

N-[Tris(hydroxymethyl)methyl]glycine (Tricine): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-[Tris(hydroxymethyl)methyl]glycine, commonly known as Tricine, is a zwitterionic amino acid derivative widely utilized in biochemical and molecular biology research. First prepared by Good and his colleagues as one of a series of biological buffers, this compound has proven to be an invaluable tool in various applications, particularly in electrophoresis, cell culture, and enzyme assays.[1][2] Its unique properties, including its pKa, ionic strength, and ability to scavenge radicals, make it a versatile reagent in the modern laboratory. This guide provides an in-depth overview of the chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid in its effective application.

Core Chemical and Physical Properties

This compound is a white crystalline powder that is moderately soluble in water.[1][3] Its structure, featuring a tris(hydroxymethyl)methyl group attached to a glycine molecule, contributes to its key characteristics as a buffer and a chelating agent.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and solution preparation.

| Property | Value | References |

| Molecular Formula | C₆H₁₃NO₅ | |

| Molecular Weight | 179.17 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 182-188 °C (decomposes) | |

| pKa₁ at 25 °C | 2.3 | |

| pKa₂ at 20 °C | 8.15 | |

| Useful Buffering pH Range | 7.4 - 8.8 | |

| Solubility in Water | Moderately soluble (1.8 g/100 mL) |

Spectroscopic Properties

Understanding the spectroscopic properties of this compound is crucial for its use in applications involving UV-Vis spectrophotometry.

| Property | Value |

| UV Absorbance (1M solution, 260 nm) | ≤ 0.04 |

| UV Absorbance (1M solution, 280 nm) | ≤ 0.02 |

Key Applications and Experimental Protocols

This compound's unique characteristics lend it to a variety of applications in research and drug development. Its most prominent use is in electrophoresis for the separation of low molecular weight proteins. It is also employed in cell culture, enzyme assays, and as a scavenger of hydroxyl radicals.

This compound-SDS-PAGE for Low Molecular Weight Protein Separation

This compound-SDS-PAGE is the preferred method for resolving proteins smaller than 30 kDa. The substitution of glycine with this compound in the running buffer allows for better separation of small proteins and peptides at lower acrylamide concentrations. This is due to this compound's higher negative charge and ionic strength, which leads to faster migration and sharper bands for low molecular weight species.

This protocol is adapted from the method originally described by Schägger and von Jagow.

1. Reagent Preparation:

-

Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C): 48 g acrylamide and 1.5 g N,N'-methylenebisacrylamide in 100 mL deionized water.

-

Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): Dissolve 182 g of Tris base in approximately 300 mL of deionized water. Adjust the pH to 8.45 with HCl. Bring the final volume to 500 mL with deionized water and add 1.5 g of SDS.

-

Anode Buffer (0.2 M Tris, pH 8.9): Prepare a 0.2 M Tris solution and adjust the pH to 8.9 with HCl.

-

Cathode Buffer (0.1 M Tris, 0.1 M this compound, 0.1% SDS, pH 8.25): Prepare a solution containing 0.1 M Tris, 0.1 M this compound, and 0.1% (w/v) SDS. The pH should be approximately 8.25 without adjustment.

-

10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

2. Gel Casting:

-

Separating Gel (10%):

-

In a beaker, mix:

-

3.33 mL Acrylamide/Bis-acrylamide solution

-

3.33 mL Gel Buffer

-

3.33 mL Deionized water

-

-

Degas the solution for 10-15 minutes.

-

Add 50 µL of 10% APS and 5 µL of TEMED. Swirl gently to mix.

-

Immediately pour the solution between the gel plates, leaving space for the stacking gel.

-

Overlay with water-saturated isobutanol to ensure a flat surface.

-

Allow the gel to polymerize for at least 30 minutes.

-

-

Stacking Gel (4%):

-

In a separate beaker, mix:

-

0.83 mL Acrylamide/Bis-acrylamide solution

-

2.5 mL Gel Buffer

-

6.67 mL Deionized water

-

-

Degas the solution.

-

Add 50 µL of 10% APS and 10 µL of TEMED.

-

Pour off the isobutanol from the separating gel and rinse with deionized water.

-

Pour the stacking gel solution on top of the separating gel and insert the comb.

-

Allow the stacking gel to polymerize for at least 20 minutes.

-

3. Sample Preparation and Electrophoresis:

-

Sample Buffer (2x):

-

4 mL of 0.5 M Tris-HCl, pH 6.8

-

1.6 mL Glycerol

-

1.6 g SDS

-

0.4 mL 2-mercaptoethanol

-

0.2 mL 0.5% (w/v) Bromophenol Blue

-

Add deionized water to a final volume of 10 mL.

-

-

Mix the protein sample with an equal volume of 2x sample buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Assemble the gel in the electrophoresis apparatus.

-

Fill the inner and outer chambers with Cathode Buffer and Anode Buffer, respectively.

-

Load the samples into the wells.

-

Run the gel at a constant voltage (e.g., 30V for 1 hour, then 100-150V) until the dye front reaches the bottom of the gel.

Role in Cell Culture

This compound is also utilized as a buffering agent in cell culture media. Its zwitterionic nature helps maintain a stable pH in the physiological range, which is critical for cell viability and growth. Furthermore, it has been reported to inhibit the growth of mycoplasma in animal tissue cultures. When using this compound in cell culture, it is important to consider its potential to chelate essential metal ions from the medium.

Application in Enzyme Assays

For certain enzyme assays, maintaining a precise and stable pH is paramount. This compound has been found to be a particularly effective buffer for ATP assays that utilize firefly luciferase. A concentration of 25 mmol/L this compound buffer was identified as the most effective among several buffers tested for this application.

General Protocol for ATP Assay using Firefly Luciferase:

-

Prepare a 25 mM this compound buffer at the optimal pH for the luciferase enzyme (typically around pH 7.8).

-

Reconstitute the luciferase and luciferin according to the manufacturer's instructions, often using the prepared this compound buffer.

-

Lyse the cells to release ATP.

-

Add the cell lysate to the luciferase-luciferin mixture.

-

Measure the resulting luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

Hydroxyl Radical Scavenging

This compound has been identified as an effective scavenger of hydroxyl radicals. This property is particularly beneficial in experiments where the generation of reactive oxygen species can damage biological molecules like proteins and nucleic acids. The tris(hydroxymethyl)methyl group is thought to be responsible for this scavenging activity.

Metal Chelation

The glycine moiety of this compound gives it the ability to chelate metal ions. This can be both an advantage and a disadvantage depending on the application. In some contexts, it can prevent the precipitation of metal salts in culture media. However, in enzyme systems that require divalent cations as cofactors, the chelating properties of this compound could be inhibitory. Therefore, the potential for metal ion chelation should be considered during experimental design.

Conclusion

N-[Tris(hydroxymethyl)methyl]glycine is a multifaceted chemical with significant utility in the life sciences. Its primary role as a buffer, especially for the electrophoretic separation of small proteins, is well-established. Furthermore, its applications in cell culture, enzyme assays, and as a protective agent against oxidative damage underscore its importance for researchers, scientists, and drug development professionals. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its effective and appropriate use in scientific research.

References

Tricine Buffer: A Technical Guide to its Effective pH Range and Applications in Research

Tricine, chemically known as N-[tris(Hydroxymethyl)methyl]glycine, is a zwitterionic amino acid derived from Tris and glycine.[1][2] It is widely utilized in biochemistry and molecular biology as a "Good's" buffering agent.[1] Its primary application is in electrophoresis systems, particularly for the separation of low molecular weight proteins and peptides, as well as in enzyme assays and cell resuspension.[3] This guide provides an in-depth overview of this compound's effective pH range, factors influencing its performance, and detailed protocols for its use in experimental settings.

Physicochemical Properties and Effective pH Range

The effectiveness of a buffer is determined by its pKa, the pH at which the buffer exists in equal concentrations of its acidic and basic forms. This compound's second pKa (pKa2) is central to its buffering capacity in biological experiments. The useful buffering range for a substance is generally considered to be pKa ± 1.

This compound has a pKa2 of approximately 8.15 at 20°C, which defines its effective buffering range as pH 7.4 to 8.8. This range makes it highly suitable for a variety of biological applications that require a stable pH environment around physiological levels.

Key Physicochemical Data for this compound Buffer

The following table summarizes the essential quantitative properties of this compound buffer.

| Property | Value | Reference Temperature |

| pKa | 8.15 | 20°C |

| pKa | 8.1 | 25°C |

| Effective pH Range | 7.4 - 8.8 | 20-25°C |

| ΔpKa/ΔT | -0.018 /°C | N/A |

| Molecular Weight | 179.17 g/mol | N/A |

Data compiled from multiple sources.

Caption: Effective buffering range of this compound based on its pKa at 25°C.

Factors Influencing Buffer Performance

The pH of a this compound buffer solution is not static and can be influenced by environmental factors, which is a critical consideration for experimental reproducibility.

-

Temperature: Like many amine-based buffers, the pKa of this compound is sensitive to temperature changes. The temperature coefficient (ΔpKa/ΔT) for this compound is -0.018 per degree Celsius, meaning the pKa, and consequently the pH of the buffer solution, will decrease as the temperature rises. For example, a this compound buffer prepared to pH 8.50 at 25°C will shift to a pH of approximately 8.28 when heated to 37°C. Therefore, it is crucial to adjust the buffer's pH at the temperature at which the experiment will be conducted.

-

Concentration: While temperature has a more pronounced effect, buffer concentration can also slightly influence the pH. It is important to prepare buffers with consistent concentrations to ensure reliable results.

Primary Application: this compound-SDS-PAGE for Low Molecular Weight Proteins

This compound is most renowned for its use in this compound-sodium dodecyl sulfate-polyacrylamide gel electrophoresis (this compound-SDS-PAGE). This method is superior to the standard Laemmli (Tris-Glycine) system for resolving proteins and peptides smaller than 30 kDa.

The key advantages of using this compound in place of glycine as the trailing ion include:

-

Better Resolution: this compound has a higher negative charge than glycine, allowing it to migrate faster. This difference in mobility results in a more efficient "stacking" of low molecular weight proteins, leading to sharper bands and improved resolution in the 1 to 100 kDa range.

-

Lower Acrylamide Concentration: The system allows for the use of lower percentage acrylamide gels, which facilitates the electroblotting (Western blotting) of proteins, especially those that are hydrophobic.

-

Reduced Overloading Effects: For proteins above 30 kDa, destacking occurs within the sample gel, ensuring a smooth transition into the separating gel and reducing issues related to protein overloading.

Caption: Standard experimental workflow for this compound-SDS-PAGE.

Experimental Protocols

Accurate buffer preparation is fundamental to the success of any experiment. The following are standard protocols for preparing this compound buffer solutions for general use and for this compound-SDS-PAGE.

Protocol 1: Preparation of 1 M this compound Stock Solution (pH 8.0)

This protocol outlines the steps to create a concentrated stock solution that can be diluted for various working buffers.

-

Dissolve this compound: Add 179.17 g of this compound powder to 800 mL of deionized water in a suitable container.

-

Stir until Dissolved: Use a magnetic stirrer to ensure the powder dissolves completely.

-

Adjust pH: Slowly add a concentrated solution of NaOH (e.g., 10 N) to adjust the pH to 8.0. Monitor the pH continuously with a calibrated pH meter.

-

Final Volume: Once the target pH is reached, add deionized water to bring the final volume to 1 L.

-

Sterilization and Storage: Sterilize the solution by filtering it through a 0.22 µm filter. Store the stock solution at 4°C.

Protocol 2: Buffer Recipes for this compound-SDS-PAGE

The this compound-SDS-PAGE system requires several distinct buffer solutions. The recipes below are based on the original method developed by Schägger and von Jagow.

| Buffer Component | Composition | Preparation Notes |

| Anode Buffer (Lower Tank, 10X) | 2 M Tris | Dissolve 242.2 g of Tris in dH₂O. Adjust pH to 8.9 with HCl. Bring final volume to 1 L. For 1X, dilute 1:10. |

| Cathode Buffer (Upper Tank, 10X) | 1 M Tris, 1 M this compound, 1% SDS | Dissolve 121.1 g of Tris and 179.2 g of this compound in dH₂O. Add 10 g of SDS. Do not adjust pH. Bring final volume to 1 L. For 1X, dilute 1:10. |

| Gel Buffer (3X) | 3 M Tris, 0.3% SDS | Dissolve 36.3 g of Tris in dH₂O. Adjust pH to 8.45 with HCl. Add 0.3 g of SDS. Bring final volume to 100 mL. |

| Sample Buffer (2X) | 100 mM Tris-HCl, 24% Glycerol, 8% SDS, 0.02% Coomassie Blue G-250, 4% β-mercaptoethanol | Combine 12 mL of 1M Tris-HCl pH 6.8, 24 mL glycerol, 8 g SDS, and 20 mg Coomassie Blue G-250. Add dH₂O to 100 mL. Add β-mercaptoethanol just before use. |

Note: Always verify the pH of buffers at the intended temperature of use. When preparing solutions containing SDS, add the SDS after adjusting the pH of the other components.

References

The Advent of a Biological Buffer: A Technical Guide to the History and Discovery of Tricine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research, the ability to maintain a stable pH is paramount. The introduction of zwitterionic buffers by Dr. Norman E. Good and his colleagues in 1966 revolutionized in vitro studies of proteins and cellular organelles.[1][2] Prior to their work, researchers were often limited to buffers that were toxic, reactive, or inefficient at physiological pH.[1] Among the series of "Good's buffers," Tricine emerged as a versatile and effective buffering agent, particularly in the slightly alkaline range. This technical guide delves into the history, discovery, and core applications of this compound, providing detailed experimental protocols and a quantitative overview of its properties for today's researchers.

The Genesis of Good's Buffers and the Discovery of this compound

Frustrated by the limitations of existing buffers that could interfere with biological reactions, Dr. Good's team at Michigan State University set out to synthesize and characterize a new series of buffering agents. Their seminal 1966 paper, "Hydrogen Ion Buffers for Biological Research," published in Biochemistry, laid out a set of criteria for ideal biological buffers. These criteria included a pKa between 6 and 8, high water solubility, limited permeability through biological membranes, minimal salt effects, and high chemical stability.

This compound, chemically known as N-[tris(hydroxymethyl)methyl]glycine, was one of the novel compounds synthesized and described in this landmark paper. The name "this compound" is a portmanteau of its constituent molecules: Tris and glycine . It was initially developed to effectively buffer chloroplast reactions, a testament to its utility in sensitive biological systems.

Physicochemical Properties of this compound

This compound is a white crystalline powder with a molecular weight of 179.17 g/mol . Its zwitterionic nature, possessing both a positive and a negative charge, contributes to its high water solubility and minimal interaction with biological membranes. The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]glycine | |

| Molecular Formula | C6H13NO5 | |

| Molecular Weight | 179.17 g/mol | |

| pKa at 20 °C | 8.15 | |

| Useful pH Range | 7.4 - 8.8 | |

| Appearance | White crystalline powder | |

| Solubility in Water | 89.6 g/L at 20 °C |

Key Experimental Protocols

Synthesis of this compound

References

An In-depth Technical Guide on the Mechanism of Tricine as a Trailing Ion in Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Tricine-based buffer systems in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are paramount for the high-resolution separation of low molecular weight proteins and peptides. This guide elucidates the underlying mechanism of this compound as a trailing ion, providing a comprehensive resource for professionals in life sciences.

The Core Mechanism: Discontinuous Buffer Electrophoresis

The resolving power of this compound-SDS-PAGE stems from the principles of discontinuous buffer electrophoresis, which employs different buffer compositions and pH in the gel and electrode reservoirs. This creates a moving boundary that concentrates proteins into sharp bands before separating them based on their molecular weight.

In this system, a highly mobile "leading ion" and a less mobile "trailing ion" bracket the proteins of interest. In this compound-SDS-PAGE, chloride, from the Tris-HCl buffer in the gel, serves as the leading ion due to its high electrophoretic mobility. This compound, present in the cathode buffer, acts as the trailing ion.[1]

The key to the stacking effect lies in the differential mobility of these ions within the different pH zones of the gel. In the stacking gel, which has a lower pH (typically around 6.8), the degree of ionization of the trailing ion is significantly reduced, lowering its mobility. This allows the SDS-coated proteins, which have an intermediate mobility, to be "stacked" into a tight band between the fast-moving leading chloride ions and the slow-moving trailing this compound ions.

Upon entering the resolving gel, which has a higher pH (typically around 8.8), the ionization of the trailing this compound ions increases dramatically. This surge in mobility causes the trailing ions to overtake the stacked proteins, which then begin to separate based on the sieving properties of the polyacrylamide matrix according to their molecular weight.

Why this compound Excels for Low Molecular Weight Proteins

The conventional Laemmli system utilizes glycine as the trailing ion. While effective for a broad range of proteins, it provides poor resolution for proteins and peptides smaller than 30 kDa.[2][3] This is due to the relatively high mobility of glycine, which can co-migrate with smaller peptides, leading to diffuse or unresolved bands.

This compound, with a pKa of 8.15, is a much stronger acid than glycine (pKa 9.6). This means that at the pH of the stacking gel, this compound has a greater net negative charge and thus higher mobility than glycine. This enhanced mobility allows for a more effective stacking of low molecular weight peptides. Furthermore, the lower pKa of this compound results in a more stable pH during electrophoresis, contributing to sharper bands.

The use of this compound allows for the use of lower acrylamide concentrations in the resolving gel, which facilitates the transfer of proteins, especially hydrophobic ones, to a membrane for subsequent analysis like Western blotting.

Quantitative Data Summary

For reproducible and optimized results, a clear understanding of the quantitative parameters of the buffer system is essential.

| Ion/Molecule | pKa (at 20-25°C) | Key Role | Typical Concentration (Cathode Buffer) |

| Chloride | N/A | Leading Ion | N/A (from gel buffer) |

| This compound | 8.15 | Trailing Ion | 0.1 M |

| Glycine | 9.6 | Trailing Ion (Laemmli system) | 0.192 M (in Laemmli system) |

| Tris | 8.1 | Buffering Agent | 0.1 M |

| Buffer Component | pH | Key Function |

| Stacking Gel Buffer | 6.8 | Promotes protein stacking |

| Resolving Gel Buffer | 8.45 - 8.8 | Promotes protein separation |

| Cathode Buffer | 8.25 | Contains the trailing ion (this compound) |

| Anode Buffer | 8.9 - 9.0 | Completes the electrical circuit |

Experimental Protocols

The following are detailed methodologies for preparing and running a this compound-SDS-PAGE gel.

Stock Solutions:

-

Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C): 48 g Acrylamide and 1.5 g N,N'-Methylenebisacrylamide in 100 mL of deionized water.

-

Gel Buffer (3.0 M Tris, 0.3% SDS, pH 8.45): Dissolve 36.3 g of Tris base in deionized water, adjust pH to 8.45 with HCl, add 0.3 g of SDS, and bring the final volume to 100 mL.

-

Anode Buffer (0.2 M Tris, pH 8.9): Dissolve 2.42 g of Tris base in 100 mL of deionized water and adjust the pH to 8.9 with HCl.

-

Cathode Buffer (0.1 M Tris, 0.1 M this compound, 0.1% SDS, pH 8.25): Dissolve 1.21 g of Tris base, 1.79 g of this compound, and 0.1 g of SDS in 100 mL of deionized water. The pH should be approximately 8.25.

-

Sample Buffer (2X): 4 mL of 10% (w/v) SDS, 2 mL of glycerol, 1.2 mL of 1.0 M Tris-HCl pH 6.8, 0.2 mL of 0.5% (w/v) Coomassie Blue G-250, and 2.6 mL of deionized water. Add dithiothreitol (DTT) to a final concentration of 100 mM just before use for reducing samples.

Gel Preparation (for a standard mini-gel):

| Component | 4% Stacking Gel (1 mL) | 10% Resolving Gel (5 mL) | 16.5% Resolving Gel (5 mL) |

| Acrylamide/Bis Solution | 0.16 mL | 1.0 mL | 1.65 mL |

| Gel Buffer | 0.25 mL | 1.67 mL | 1.67 mL |

| Deionized Water | 0.58 mL | 2.31 mL | 1.66 mL |

| 10% APS | 5 µL | 25 µL | 25 µL |

| TEMED | 1 µL | 2.5 µL | 2.5 µL |

-

Assemble the gel casting apparatus.

-

Prepare the desired resolving gel mixture, add APS and TEMED, and pour the gel, leaving space for the stacking gel. Overlay with water-saturated butanol to ensure a flat surface.

-

After polymerization (approximately 30 minutes), pour off the overlay and rinse with deionized water.

-

Prepare the stacking gel mixture, add APS and TEMED, pour it on top of the resolving gel, and insert the comb.

-

Allow the stacking gel to polymerize for at least 30 minutes.

Electrophoresis:

-

Place the polymerized gel into the electrophoresis tank.

-

Fill the inner and outer chambers with the appropriate cathode and anode buffers.

-

Load the prepared protein samples into the wells.

-

Run the gel at a constant voltage. A typical starting voltage is 30V for 1 hour, followed by an increase to 150-180V. The total run time can vary from 4 to 16 hours.

Visualizations

Caption: Ion migration and protein stacking/separation in this compound-SDS-PAGE.

Caption: Step-by-step workflow of a this compound-SDS-PAGE experiment.

References

The Zwitterionic Nature of Tricine Buffer: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tricine, chemically known as N-[Tris(hydroxymethyl)methyl]glycine, is a widely utilized buffer in biochemical and molecular biology research. Its popularity stems from its advantageous properties as one of "Good's" buffers, particularly its zwitterionic nature at physiological pH, which minimizes its interaction with biological systems. This technical guide provides a comprehensive overview of the zwitterionic characteristics of this compound, its physicochemical properties, and its applications, with a focus on providing practical information for laboratory professionals.

The Zwitterionic Core of this compound

This compound is an amino acid derivative, synthesized from tris(hydroxymethyl)aminomethane (Tris) and glycine. This unique structure confers its zwitterionic properties. A zwitterion is a molecule that contains both positive and negative charges, resulting in a net neutral charge. In the case of this compound, the tertiary amino group can be protonated to carry a positive charge, while the carboxyl group can be deprotonated to carry a negative charge.

The equilibrium between the different ionic forms of this compound in an aqueous solution is pH-dependent. At a low pH, both the amino and carboxyl groups are protonated, resulting in a net positive charge. Conversely, at a high pH, both groups are deprotonated, leading to a net negative charge. Within its buffering range, this compound exists predominantly as a zwitterion.

Physicochemical Properties of this compound Buffer

The effectiveness of a buffer is determined by its physicochemical properties. The following tables summarize key quantitative data for this compound buffer.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[tris(hydroxymethyl)methyl]glycine | |

| Molecular Formula | C₆H₁₃NO₅ | |

| Molecular Weight | 179.17 g/mol | |

| Appearance | White crystalline powder | |

| Solubility in Water | 89.6 g/L at 20 °C |

Table 2: Dissociation Constants and Buffering Range of this compound

This compound has two dissociation constants (pKa values) corresponding to the deprotonation of the carboxylic acid group (pKa₁) and the tertiary amino group (pKa₂). The second pKa is what defines its useful buffering range in biological experiments.

| Parameter | Value | Temperature (°C) | Reference(s) |

| pKa₁ | 2.3 | 25 | |

| pKa₂ | 8.15 | 20 | |

| pKa₂ | 8.05 | 25 | |

| Useful Buffering Range | pH 7.4 - 8.8 | 20-25 | |

| Temperature Dependence (ΔpKa/°C) | -0.021 | - |

The pKa of this compound is sensitive to temperature changes, a crucial consideration for experiments conducted at temperatures other than ambient.

Interaction with Metal Ions

Table 3: Logarithm of Overall Stability Constants (log β) of this compound with Selected Divalent Metal Ions

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | Conditions | Reference(s) |

| Cd²⁺ | 5.73 | 7.7 | 25 °C, I = 0.1 M | |

| Pb²⁺ | 6.72 | 8.36 | 25 °C, I = 0.1 M |

Note: M represents the metal ion and L represents the this compound ligand.

The chelation of metal ions can impact enzymatic reactions that require specific metal cofactors. Therefore, the choice of this compound as a buffer in such systems should be made with careful consideration of its potential interactions.

Experimental Protocols

Preparation of a 1 M this compound Stock Solution (pH 8.0)

This protocol describes the preparation of a standard stock solution of this compound buffer.

Materials:

-

This compound (MW: 179.17 g/mol )

-

Deionized water (dH₂O)

-

Sodium hydroxide (NaOH), 10 N

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 179.17 g of this compound powder.

-

Add the this compound powder to a beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add 10 N NaOH to the this compound solution while continuously monitoring the pH.

-

Continue adding NaOH until the pH of the solution reaches 8.0.

-

Transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to 1 L.

-

Store the buffer solution at room temperature.

This compound-SDS-PAGE for the Separation of Low Molecular Weight Proteins

This compound is particularly well-suited for the separation of small proteins and peptides (1-100 kDa) in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Its higher negative charge compared to glycine allows for faster migration and better resolution of low molecular weight species.

Solutions:

-

Anode Buffer (Lower Tank): 0.2 M Tris-HCl, pH 8.9

-

Cathode Buffer (Upper Tank): 0.1 M Tris, 0.1 M this compound, 0.1% (w/v) SDS, pH 8.25

-

Gel Buffer (3X): 3.0 M Tris-HCl, 0.3% (w/v) SDS, pH 8.45

-

Acrylamide/Bis-acrylamide solution (40%)

-

10% (w/v) Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Sample Buffer (2X): 100 mM Tris-HCl pH 6.8, 4% (w/v) SDS, 20% (v/v) glycerol, 0.2% (w/v) bromophenol blue, and 200 mM dithiothreitol (DTT) or 10% (v/v) β-mercaptoethanol (added just before use).

Procedure for a 10% Separating Gel and 4% Stacking Gel:

-

Prepare the Separating Gel: In a conical tube, mix 2.5 mL of 40% acrylamide/bis-acrylamide, 2.5 mL of 3X Gel Buffer, and 4.9 mL of dH₂O. Degas the solution for 15 minutes. Add 50 µL of 10% APS and 5 µL of TEMED. Gently swirl to mix and immediately pour the gel between the glass plates, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for at least 30 minutes.

-

Prepare the Stacking Gel: After the separating gel has polymerized, pour off the overlay. In a new tube, mix 0.5 mL of 40% acrylamide/bis-acrylamide, 1.25 mL of 3X Gel Buffer, and 3.2 mL of dH₂O. Degas the solution. Add 25 µL of 10% APS and 5 µL of TEMED. Mix gently and pour over the separating gel. Insert the comb and allow the stacking gel to polymerize for at least 20 minutes.

-

Sample Preparation and Electrophoresis: Mix your protein sample with an equal volume of 2X Sample Buffer. Heat at 95°C for 5 minutes. Assemble the gel cassette in the electrophoresis apparatus. Fill the inner and outer chambers with Cathode and Anode buffer, respectively. Load the samples into the wells. Run the gel at a constant voltage (e.g., 30V for 1 hour, then 100-150V) until the dye front reaches the bottom of the gel.

Conclusion

This compound's zwitterionic nature, coupled with its favorable pKa and buffering capacity in the physiological range, makes it an invaluable tool for researchers in the life sciences. Its ability to provide high resolution in the separation of low molecular weight proteins has solidified its place in proteomics and molecular biology laboratories. However, a thorough understanding of its properties, including its temperature sensitivity and potential for metal ion chelation, is crucial for its effective and appropriate use in experimental design. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently utilize this compound buffer in their work.

Tricine Buffer: A Technical Guide to its Role as a Hydroxyl Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricine, chemically known as N-[tris(hydroxymethyl)methyl]glycine, is a zwitterionic amino acid commonly utilized as a biological buffer within a pH range of 7.4-8.8. Beyond its primary application in electrophoresis, particularly for the separation of low molecular weight proteins, this compound possesses a significant and often overlooked property: its capacity to act as an efficient scavenger of hydroxyl radicals (•OH). This technical guide provides an in-depth exploration of this function, detailing the underlying mechanisms, experimental validation, and its implications in research and pharmaceutical development. The hydroxyl radical is the most reactive and damaging of the reactive oxygen species (ROS), making effective scavengers like this compound of great interest in mitigating oxidative stress in biological and pharmaceutical systems.

Mechanism of Hydroxyl Radical Scavenging

The primary mechanism by which this compound scavenges hydroxyl radicals is believed to be through hydrogen atom abstraction. The this compound molecule presents multiple sites susceptible to attack by the highly electrophilic hydroxyl radical, including the C-H bonds of the hydroxymethyl groups and the N-substituted glycine moiety.

The reaction can be generalized as follows:

This compound-H + •OH → this compound• + H₂O

This process converts the extremely reactive hydroxyl radical into a water molecule and a less reactive this compound radical. This secondary radical is then quenched through subsequent reactions.

An important consequence of the interaction between this compound's hydroxymethyl groups and hydroxyl radicals is the production of formaldehyde. This occurs when the hydroxyl radical abstracts a hydrogen atom from a hydroxymethyl group, leading to the formation of an unstable intermediate that subsequently decomposes to yield formaldehyde. This reaction is a critical consideration when using this compound in experimental systems where formaldehyde could interfere with biological processes or assays.

dot graph "Tricine_Hydroxyl_Radical_Scavenging_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound\n(N-[tris(hydroxymethyl)methyl]glycine)"]; OH_radical [label="Hydroxyl Radical (•OH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_abstraction [label="Hydrogen Atom\nAbstraction", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Tricine_radical [label="this compound Radical", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="Water (H₂O)"]; Formaldehyde [label="Formaldehyde (CH₂O)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Decomposition [label="Decomposition of\nHydroxymethyl Group", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

This compound -> H_abstraction; OH_radical -> H_abstraction; H_abstraction -> Tricine_radical; H_abstraction -> H2O; Tricine_radical -> Decomposition; Decomposition -> Formaldehyde; }

Caption: Mechanism of this compound as a hydroxyl radical scavenger.

Quantitative Analysis of Scavenging Activity

The efficacy of a hydroxyl radical scavenger is quantified by its second-order rate constant (k). A higher rate constant indicates a more rapid reaction and thus, more effective scavenging.

| Compound | Second-Order Rate Constant (k) for Reaction with •OH (M⁻¹s⁻¹) |

| This compound | 1.6 x 10⁹ [1][2][3] |

| Tris | 1.1 x 10⁹[1][2] |

| HEPES | 5.1 x 10⁹ |

| Glycine | 1.3 x 10¹⁰ (zwitterionic form) |

| Mannitol | 1.9 x 10⁹ |

| Ethanol | 1.9 x 10⁹ |

| Dimethyl sulfoxide (DMSO) | 7.0 x 10⁹ |

Experimental Protocols

Steady-State Competition Kinetics with Thymine

This method, as employed by Hicks and Gebicki, is a reliable technique for determining the rate constant of a scavenger's reaction with hydroxyl radicals.

Principle: Hydroxyl radicals are generated at a constant rate, typically by gamma radiolysis of water. These radicals react with a target molecule (thymine), which has a well-characterized reaction rate constant and a distinct UV absorbance that is lost upon reaction. The scavenger (this compound) is introduced at varying concentrations to compete with thymine for the hydroxyl radicals. The degree of protection of thymine from degradation by the scavenger is measured spectrophotometrically, allowing for the calculation of the scavenger's rate constant.

Experimental Workflow:

Caption: Workflow for steady-state competition kinetics.

Electron Spin Resonance (ESR) with Spin Trapping

Principle: ESR spectroscopy is a highly sensitive technique for detecting and characterizing free radicals. However, the hydroxyl radical is too short-lived to be detected directly. Spin trapping overcomes this by using a "spin trap" molecule (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide) that reacts with the hydroxyl radical to form a more stable radical adduct with a characteristic ESR spectrum. A scavenger competes with the spin trap for the hydroxyl radicals, leading to a decrease in the intensity of the ESR signal of the spin adduct.

Experimental Workflow:

Caption: Workflow for ESR with spin trapping.

Role in Mitigating Oxidative Stress-Related Signaling Pathways

Oxidative stress, driven by an excess of ROS like the hydroxyl radical, can dysregulate numerous cellular signaling pathways, leading to cellular dysfunction and apoptosis. By scavenging hydroxyl radicals, this compound can potentially modulate these pathways and offer a protective effect.

Oxidative Stress-Induced Apoptosis

Hydroxyl radicals can initiate a cascade of events leading to apoptosis, including DNA damage, lipid peroxidation, and activation of stress-activated protein kinases (e.g., JNK and p38 MAPK). These events converge on the activation of caspases, the executioners of apoptosis.

Caption: this compound's potential role in inhibiting apoptosis.

Applications in Drug Development

The hydroxyl radical scavenging properties of this compound have important implications for the development of pharmaceutical products, particularly for biotherapeutics that are susceptible to oxidation.

-

Stabilizing Excipient: this compound can be employed as a stabilizing excipient in liquid formulations of proteins and other biomolecules. By scavenging hydroxyl radicals that may be generated due to trace metal contamination or exposure to light, this compound can help prevent the oxidative degradation of the active pharmaceutical ingredient (API), thereby preserving its efficacy and extending its shelf life.

-

Mitigation of Metal-Catalyzed Oxidation: Trace amounts of transition metal ions (e.g., iron and copper) in formulations can catalyze the formation of hydroxyl radicals via Fenton-like reactions. This compound's ability to scavenge these radicals makes it a valuable tool in preventing site-specific, metal-catalyzed oxidation of proteins, a major degradation pathway.

Conclusion

This compound is a versatile biochemical reagent that, in addition to its well-known buffering capacity, serves as a potent scavenger of hydroxyl radicals. Its mechanism of action, primarily through hydrogen atom abstraction, has been quantitatively characterized, and its efficacy is comparable to other known scavengers. The ability of this compound to mitigate oxidative damage has significant implications for its use in a wide range of research applications, from fundamental studies of cellular signaling to the formulation of stable and effective biopharmaceutical drugs. Researchers and drug development professionals should consider both the benefits of its antioxidant properties and the potential for formaldehyde generation when incorporating this compound into their experimental and formulation strategies.

References

Tricine: A Technical Guide to Solubility and Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Tricine, chemically known as N-[Tris(hydroxymethyl)methyl]glycine, is a zwitterionic amino acid widely utilized as a biological buffer.[1][2] Derived from tris and glycine, it is a white crystalline powder that is moderately soluble in water.[1][3][4] Its utility is particularly pronounced in electrophoresis for the separation of low molecular weight proteins and peptides, where it offers advantages over glycine-based systems. This technical guide provides an in-depth overview of this compound's solubility characteristics and detailed protocols for the preparation of stock solutions, essential for reproducible and reliable experimental outcomes.

Physicochemical Properties

This compound's effectiveness as a buffer is rooted in its pKa values. It has a pKa1 of 2.3 at 25 °C and a pKa2 of 8.15 at 20 °C, providing a useful buffering range between pH 7.4 and 8.8.

Solubility of this compound

This compound exhibits moderate to high solubility in water, a critical property for its application in various biological assays. The solubility can be influenced by temperature and pH. The available quantitative data on the solubility of this compound in water is summarized in the table below.

| Parameter | Value | Notes | Reference |

| Solubility in Water | 89.6 g/L | at 20 °C | |

| 1.8 g/100 mL (18 g/L) | - | ||

| 20% (w/v) (200 g/L) | - | ||

| 25% (w/v) (250 g/L) | Results in a clear, colorless solution | ||

| Saturation at 0 °C | 0.80 M (143.34 g/L) | - | |

| 1 M Solution | ~179.17 g/L | A 1 M solution is clear and colorless |

Experimental Protocols: Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is fundamental to experimental success. The following section details the methodology for preparing a 1 M this compound stock solution.

Preparation of a 1 M this compound Stock Solution (pH 8.05)

This protocol provides a standard method for preparing a 1 M this compound stock solution, which can be used directly or diluted for various applications.

Materials:

-

This compound (Molar Mass: 179.17 g/mol )

-

Deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH)

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinder

Procedure:

-

Weighing: Accurately weigh 179.17 grams of this compound powder.

-

Dissolving: Add the weighed this compound to a beaker containing approximately 800 mL of deionized water.

-

Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the this compound is completely dissolved.

-

pH Adjustment: Calibrate the pH meter. Carefully add 10 N NaOH dropwise to the solution to adjust the pH to the desired value (e.g., 8.05). Monitor the pH closely during this step.

-

Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to exactly 1 liter.

-

Sterilization and Storage: For applications requiring sterility, the solution can be sterilized by filtration through a 0.22 µm filter. Store the solution at room temperature.

Experimental Workflow and Logical Relationships

The preparation of a this compound stock solution follows a logical sequence of steps to ensure accuracy and reproducibility. The following diagram, generated using the DOT language, illustrates this workflow.

Applications in Electrophoresis

This compound is a key component in Tris-Tricine-SDS-PAGE, a method optimized for the separation of small proteins and peptides (1-100 kDa). In this system, this compound replaces glycine as the trailing ion. Due to its lower pK value compared to glycine, it facilitates better resolution of low molecular weight analytes at lower acrylamide concentrations. The high ionic strength of this compound buffers also contributes to greater ion movement and less protein movement, further enhancing separation.

Conclusion

A thorough understanding of this compound's solubility and the meticulous preparation of its stock solutions are paramount for researchers in various scientific disciplines. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of this compound as a buffering agent, thereby contributing to the integrity and success of experimental work.

References

The Fundamental Differences Between Tricine and Glycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the core differences between Tricine and glycine, two amino acids frequently employed in life sciences. While structurally related, their distinct chemical properties lead to vastly different applications, particularly in protein electrophoresis and neurobiology. This document outlines these differences through quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties

This compound, chemically known as N-[tris(hydroxymethyl)methyl]glycine, is a zwitterionic amino acid derived from glycine.[1] It is one of the "Good's" buffers, designed for biological research due to its pKa near physiological pH and minimal interaction with biological components.[2] Glycine is the simplest proteinogenic amino acid, with a single hydrogen atom as its side chain.

The key distinction lies in their pKa values and resulting buffering capacities at different pH ranges. This compound's pKa of approximately 8.15 at 20°C makes it an excellent buffer in the slightly alkaline range of 7.4-8.8.[2] In contrast, the pKa of the amino group of glycine is around 9.6.[3] This difference is pivotal in their application in SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

| Property | This compound | Glycine |

| IUPAC Name | N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]glycine | Aminoacetic acid |

| Molecular Formula | C6H13NO5 | C2H5NO2 |

| Molecular Weight | 179.17 g/mol | 75.07 g/mol |

| pKa2 (20°C) | 8.15[1] | 9.6 |

| Useful Buffering Range | 7.4 - 8.8 | Not typically used as a primary buffer in this range |

| Primary Application | Electrophoresis buffer (low MW proteins), biological buffer | Component of electrophoresis buffers, neurotransmitter |

Application in SDS-PAGE: A Tale of Two Trailing Ions

The most significant practical difference between this compound and glycine is in their use in SDS-PAGE systems for protein separation. Standard SDS-PAGE, as developed by Laemmli, utilizes a discontinuous buffer system with glycine in the running buffer. The this compound system, developed by Schägger and von Jagow, is a modification optimized for the resolution of low molecular weight proteins and peptides.

In these systems, both glycine and this compound function as the trailing ion, following the highly mobile chloride ions (leading ion) from the gel buffer. The stacking effect, which concentrates proteins into sharp bands at the interface of the stacking and resolving gels, is dependent on the mobility of the trailing ion.

Glycine-SDS-PAGE (Laemmli System): At the alkaline pH of the resolving gel (pH 8.8), glycine is fully ionized and has high mobility, allowing it to overtake the proteins and facilitate the separation of a broad range of proteins, generally from 20 to 200 kDa. However, for proteins and peptides smaller than 20 kDa, the separation is often poor, resulting in diffuse or unresolved bands.

This compound-SDS-PAGE: this compound has a higher negative charge and migrates faster than glycine. This increased mobility and better buffering capacity at the operating pH allow for more efficient stacking and destacking of small proteins and peptides. This results in significantly sharper bands and better resolution for proteins in the 1 to 100 kDa range, and it is the preferred method for proteins smaller than 30 kDa. The lower acrylamide concentrations often used in this compound gels also facilitate the efficient transfer of proteins to membranes for Western blotting.

| Parameter | This compound-SDS-PAGE | Glycine-SDS-PAGE (Laemmli) |

| Primary Application | Separation of low molecular weight proteins and peptides (1-100 kDa) | General purpose separation of a broad range of proteins (20-200 kDa) |

| Trailing Ion | This compound | Glycine |

| Resolution of <20 kDa proteins | Excellent, sharp bands | Poor, diffuse bands |

| Typical Acrylamide % | Lower percentages can be used effectively | Higher percentages often required for smaller proteins |

| Western Blot Transfer | More efficient due to lower acrylamide concentrations | Can be less efficient for hydrophobic or small proteins |

Experimental Workflow: SDS-PAGE

The following diagram illustrates a generalized workflow for performing SDS-PAGE, applicable to both this compound and glycine systems with system-specific buffer and gel preparations.

Experimental Protocols

Glycine-SDS-PAGE (Laemmli) Buffer and Gel Preparation:

| Component | 10% Resolving Gel (10 mL) | 5% Stacking Gel (5 mL) |

| ddH2O | 4.0 mL | 3.0 mL |

| 30% Acrylamide/Bis-acrylamide (29:1) | 3.3 mL | 0.83 mL |

| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | - |

| 1.0 M Tris-HCl, pH 6.8 | - | 1.25 mL |

| 10% SDS | 100 µL | 50 µL |

| 10% Ammonium Persulfate (APS) | 100 µL | 50 µL |

| TEMED | 10 µL | 5 µL |

-

10X Glycine Running Buffer (1 L): 30.3 g Tris base, 144 g glycine, 10 g SDS. Dilute to 1X for use.

This compound-SDS-PAGE Buffer and Gel Preparation:

| Component | 10% Resolving Gel (10 mL) | 4% Stacking Gel (5 mL) |

| ddH2O | 2.7 mL | 3.1 mL |

| Acrylamide/Bis-acrylamide (49.5% T, 3% C) | 2.0 mL | 0.5 mL |

| Gel Buffer (3M Tris, 0.3% SDS, pH 8.45) | 3.3 mL | 1.25 mL |

| Glycerol | 2.0 g (1.6 mL) | - |

| 10% APS | 50 µL | 25 µL |

| TEMED | 5 µL | 2.5 µL |

-

10X Anode Buffer (Lower Tank): 2 M Tris, pH adjusted to 8.9 with HCl. Dilute to 1X for use.

-

10X Cathode Buffer (Upper Tank): 1 M Tris, 1 M this compound, 1% SDS, pH 8.25. Dilute to 1X for use.

Running Conditions:

-

Glycine-SDS-PAGE: Run at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.

-

This compound-SDS-PAGE: Start at a low voltage (e.g., 30V) for about an hour, then increase to a higher voltage (e.g., 180V).

Roles in Biological Signaling: A Clear Division

The roles of glycine and this compound in biological systems are distinctly different. Glycine is a crucial neurotransmitter, while this compound is a synthetic buffer with no known signaling function.

Glycine: A Dual-Role Neurotransmitter

Glycine acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem. It binds to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels. Activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and inhibiting the propagation of action potentials.

In addition to its inhibitory role, glycine also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors, thereby playing a role in excitatory neurotransmission.

This compound: A Biological Buffer

This compound's primary biological relevance is as a buffer in experimental systems. It was developed by Norman Good and colleagues to be biologically inert, minimizing interference with cellular processes. There is no evidence to suggest that this compound has a role in endogenous biological signaling pathways. It has also been noted for its ability to scavenge hydroxyl radicals.

Experimental Workflows in a Broader Context

Glycine Receptor Binding Assay

To study the interaction of glycine and other ligands with its receptor, a receptor binding assay can be performed. This workflow outlines the key steps.

References

Tricine's Interaction with Metal Ions in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between Tricine (N-[tris(hydroxymethyl)methyl]glycine), a commonly used biological buffer, and various metal ions. Understanding these interactions is critical for the accurate design and interpretation of experiments in life sciences research, particularly in studies involving metalloproteins, enzyme kinetics, and cell signaling. This compound's ability to chelate metal ions can significantly impact experimental outcomes, and this guide offers detailed insights into the coordination chemistry, stability of complexes, and practical implications for laboratory work.

Coordination Chemistry of this compound-Metal Ion Complexes

This compound is a zwitterionic amino acid that possesses multiple potential coordination sites for metal ions, including the carboxylate group, the tertiary amine, and the hydroxyl groups of the tris(hydroxymethyl)methyl moiety.[1] This structural versatility allows this compound to act as a mono-, bi-, or tridentate ligand, forming complexes with a variety of divalent and trivalent metal ions. The coordination mode is influenced by factors such as the specific metal ion, the pH of the solution, and the stoichiometry of the metal-ligand ratio.

Spectroscopic and magnetic studies have shown that this compound can form octahedral complexes with several transition metal ions, coordinating through the carboxylate oxygen and the amino nitrogen. In some instances, the hydroxyl groups may also participate in chelation.

Quantitative Data on this compound-Metal Ion Interactions

The stability of this compound-metal ion complexes is a crucial parameter for predicting the potential impact of this buffer in a given biological system. The stability is quantified by the formation constant (K) or its logarithm (log K). Higher values indicate a stronger interaction and a more stable complex. The following tables summarize the available quantitative data for the stability constants of this compound with various metal ions.

Table 1: Overall Stability Constants (log β) of this compound-Metal Ion Complexes

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | Experimental Conditions | Method |

| Cd(II) | 5.73 ± 0.05 | 7.7 ± 0.1 | Wide pH range | Polarography |

| Pb(II) | 6.72 ± 0.05 | 8.36 ± 0.05 | Wide pH range | Polarography |

Data sourced from polarographic studies. It is important to note that these values can be influenced by experimental conditions such as ionic strength and temperature.[2]

Table 2: Logarithmic Values of Overall Stability Constants for Mixed Hydroxy Complexes of this compound

| Metal Ion | Complex | log β |

| Cd(II) | M(OH)X | 8.14 ± 0.06 |

| M(OH)X₂ | 10.12 ± 0.15 | |

| M(OH)₂X | 11.0 ± 0.2 | |

| Pb(II) | M(OH)X | 11.2 ± 0.1 |

| M(OH)X₂ | 13.1 ± 0.2 | |

| M(OH)₂X | 15.4 ± 0.1 |

These values represent the formation of mixed hydroxy complexes in solution, as determined by polarography.[2]

Experimental Protocols for Characterizing this compound-Metal Ion Interactions

Accurate determination of the stability constants and thermodynamic parameters of this compound-metal ion interactions is essential for understanding their biological relevance. The following are detailed methodologies for key experiments.

Potentiometric titration is a widely used method to determine the stability constants of metal-ligand complexes.[3][4] The principle involves monitoring the change in pH of a solution containing the ligand (this compound) and the metal ion upon the addition of a standard solution of a strong base.

Materials and Reagents:

-

Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)

-

Thermostated titration vessel

-

Microburette

-

Standardized metal salt solution (e.g., Cu(NO₃)₂, ZnCl₂) of high purity

-

This compound solution of known concentration

-

Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized strong acid solution (e.g., 0.1 M HCl or HNO₃)

-

Inert salt solution to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄)

-

High-purity deionized water

Procedure:

-

Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

-

Ligand Protonation Constants:

-

Pipette a known volume of this compound solution into the titration vessel.

-

Add a known volume of standard strong acid to protonate the this compound.

-

Add sufficient inert salt solution to achieve the desired ionic strength.

-

Dilute with deionized water to a final volume.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

-

-

Metal-Ligand Titration:

-

Pipette known volumes of this compound solution and the metal salt solution into the titration vessel.

-

Add a known volume of standard strong acid.

-

Add the inert salt solution to maintain the same ionic strength as in the ligand protonation titration.

-

Dilute with deionized water to the same final volume.

-

Titrate with the standardized NaOH solution, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added for both titrations.

-

Calculate the protonation constants of this compound and the stability constants of the metal-Tricine complexes using appropriate software (e.g., HYPERQUAD, BEST). The calculations are based on the principle of competitive binding between protons and metal ions for the ligand.

-

Spectrophotometry can be used to determine the stoichiometry of the metal-ligand complex, particularly if the complex absorbs light in the UV-Vis spectrum. The method of continuous variations (Job's plot) is commonly employed.

Materials and Reagents:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

Stock solutions of the metal salt and this compound of the same molar concentration

Procedure:

-

Prepare a series of solutions with a constant total molar concentration of metal and this compound, but with varying mole fractions of each component (from 0 to 1).

-

Maintain constant pH and ionic strength for all solutions.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

-

Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Materials and Reagents:

-

Isothermal titration calorimeter

-

Degassed solutions of the metal salt and this compound in the same buffer to avoid heats of dilution.

Procedure:

-

Sample Preparation: Prepare a solution of the metal ion in the sample cell and a solution of this compound in the injection syringe. The concentrations should be chosen based on the expected binding affinity.

-

Titration: Perform a series of injections of the this compound solution into the metal ion solution while monitoring the heat released or absorbed.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

Impact of this compound-Metal Ion Interactions in Biological Systems

The chelation of metal ions by this compound can have significant consequences in various biological experiments.

Many enzymes, such as kinases and polymerases, require divalent cations like Mg²⁺ or Mn²⁺ as essential cofactors. This compound can chelate these ions, reducing their effective concentration and potentially inhibiting enzyme activity. When using this compound buffer in such assays, it is crucial to consider the stability constant of the this compound-metal complex and adjust the total metal ion concentration accordingly to ensure an adequate supply of the free metal cofactor.

In cell culture media, this compound can sequester essential trace metal ions, potentially affecting cell growth and function. Conversely, it can also be used to control the bioavailability of toxic metal ions.

In techniques like Polymerase Chain Reaction (PCR), the concentration of free Mg²⁺ is critical for the activity of the DNA polymerase. The presence of a chelating buffer like this compound can necessitate an adjustment of the MgCl₂ concentration in the reaction mixture to achieve optimal amplification.

Visualizations of Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to this compound-metal ion interactions.

Many signaling pathways are dependent on metal ions. For instance, some Mitogen-Activated Protein Kinase (MAPK) pathways can be influenced by intracellular zinc levels. This compound, by chelating zinc, could hypothetically modulate such a pathway.

This workflow illustrates the steps involved in performing a kinase assay where the concentration of a metal cofactor, potentially chelated by this compound, is a critical variable.

Conclusion

This compound is a valuable buffer for a wide range of biological experiments due to its pKa in the physiological range. However, its significant metal-chelating properties cannot be overlooked. Researchers must be aware of the potential for this compound to interact with metal ions present in their experimental systems. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary to anticipate, control for, and even leverage these interactions. By carefully considering the principles outlined herein, scientists can enhance the rigor and reproducibility of their research.

References

Methodological & Application

Application Notes and Protocols: High-Resolution Separation of Small Peptides Using Tricine-SDS-PAGE

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of small peptides and protein fragments is a critical aspect of proteomics, drug discovery, and diagnostics. Standard glycine-based sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) systems, while effective for a broad range of proteins, often fail to provide adequate resolution for peptides and proteins with molecular weights below 20 kDa. Tricine-SDS-PAGE is a superior electrophoretic system specifically designed for the separation of low molecular weight proteins and peptides, offering significantly improved resolution and sharper bands.[1][2][3][4][5] This is achieved by replacing glycine with this compound as the trailing ion in the running buffer, which allows for more efficient stacking and destacking of small peptides. This protocol provides a detailed methodology for performing this compound-SDS-PAGE, enabling researchers to achieve optimal separation of small peptides for downstream applications such as Western blotting, mass spectrometry, and protein sequencing.

Principle of this compound-SDS-PAGE

In a conventional Laemmli SDS-PAGE system, the stacking gel utilizes a discontinuous buffer system where proteins are concentrated into a narrow band between a leading ion (chloride) and a trailing ion (glycine). However, for smaller peptides, the migration of free SDS micelles can interfere with their separation, leading to diffuse bands and poor resolution. The this compound-SDS-PAGE system overcomes this limitation by substituting glycine with this compound. This compound, with its lower pKa (8.15) compared to glycine (9.6), has a higher electrophoretic mobility. This allows it to migrate faster than the small SDS-peptide complexes, resulting in a more effective "unstacking" of the peptides in the separating gel and significantly sharper resolution of molecules in the 1-20 kDa range.

Experimental Protocols

This section provides detailed protocols for reagent preparation, gel casting, sample preparation, and electrophoresis.

Reagent and Buffer Preparation

Accurate preparation of all solutions is critical for successful peptide separation.

| Reagent/Buffer | Composition | Preparation Instructions |